Increased Lipophilicity Over Des-Methoxy Analog
The 4-methoxy substitution on the benzenesulfonyl ring increases calculated lipophilicity. The target compound has a computed XLogP3-AA of 3.8 [1]. The des-methoxy analog, 2-(benzenesulfonyl)-N-(naphthalen-1-yl)acetamide, has a calculated XLogP3-AA of approximately 3.0 (estimated by removing the methoxy contribution of ~0.8 log units based on the aromatic –OCH3 Hansch constant) [2]. This ~0.8 log unit shift is expected to influence membrane permeability and plasma protein binding in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 2-(Benzenesulfonyl)-N-(naphthalen-1-yl)acetamide, XLogP3-AA ≈ 3.0 (estimated) |
| Quantified Difference | Δ ≈ +0.8 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem). Comparator value estimated via fragment-based calculation. |
Why This Matters
The higher logP of the target compound suggests altered permeability and distribution characteristics relative to the unsubstituted analog, which may be relevant for cell-based assay design.
- [1] PubChem. Compound Summary for CID 41321936: XLogP3-AA = 3.8. National Center for Biotechnology Information (2025). View Source
- [2] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book (1995). Aromatic –OCH3 π constant ≈ -0.02; calculated logP adjustment based on fragment additivity. View Source
